3-Amino-3-cyclopropylpropanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-amino-3-cyclopropylpropanamide |
InChI |
InChI=1S/C6H12N2O/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H2,8,9) |
InChI Key |
IICYYEZVHXZOGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC(=O)N)N |
Origin of Product |
United States |
Stereochemical Control and Asymmetric Synthesis of 3 Amino 3 Cyclopropylpropanamide Derivatives
Enantioselective Synthesis Strategies
The generation of single enantiomers of 3-amino-3-cyclopropylpropanamide derivatives is achieved through several primary approaches, including catalytic asymmetric methods, the use of chiral auxiliaries, and biocatalytic resolutions.
Catalytic Asymmetric Methods
Catalytic asymmetric synthesis provides an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, represents a powerful tool for forming carbon-nitrogen bonds. nih.gov This methodology can be applied to the synthesis of chiral amines from aryl or alkenyl halides/triflates and an amine. For the synthesis of β-amino amides, this could involve the coupling of a nitrogen nucleophile to a substrate with a suitable leaving group at the β-position. The enantioselectivity is controlled by a chiral phosphine (B1218219) ligand coordinated to the palladium center. While direct C-N coupling at a saturated carbon is challenging, related strategies such as cobalt-catalyzed asymmetric reductive coupling of isocyanates with alkyl halides have emerged for creating sterically congested chiral amides. acs.org
A general catalytic system for such transformations is outlined below:
| Catalyst Precursor | Ligand | Base | Solvent | Application |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Cross-coupling of amines with alkenyl bromides nih.gov |
| Cobalt Source | Chiral Ligand | Reductant | --- | Reductive coupling of alkyl halides and isocyanates acs.org |
This table illustrates representative components for asymmetric C-N bond formation reactions.
Asymmetric hydrogenation is a widely used industrial method for the synthesis of chiral compounds. For β-amino acids, this typically involves the hydrogenation of a β-amino-α,β-unsaturated ester or amide precursor. Chiral rhodium and iridium complexes are prominent catalysts for this transformation, offering high enantioselectivities. semanticscholar.orgrsc.org The synthesis of β-branched amino acids, for instance, has been achieved with high enantioselectivity through the hydrogenation of α-enamides. acs.org The choice of chiral ligand is critical for achieving high levels of stereocontrol.
Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Rh-Complex | β-(Acylamino)acrylates | β-Amino Acid Derivatives | High e.e. reported semanticscholar.org |
Chiral Auxiliary and Chiral Ligand Approaches
A foundational strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a substrate. wikipedia.org This auxiliary directs the stereochemical course of a reaction, and after the desired chiral center is created, it is cleaved to yield the enantiomerically pure product. Common auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org For instance, an asymmetric variant of a three-component Mannich condensation to produce β-amino carbonyl compounds was achieved using (-)-phenylmenthol as a chiral auxiliary, affording the product in good yield and selectivity. nih.gov
Similarly, chiral ligands can be used in stoichiometric or catalytic amounts to control the stereochemistry of a reaction. A chiral ligand coordinates to a metal center, creating a chiral environment that biases the approach of the reactants.
Biocatalytic and Enzymatic Resolution Methods
Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds. Enzymatic kinetic resolution is a common method where an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are frequently used for the resolution of racemic amino acid esters through selective hydrolysis. nih.gov For example, lipases from Pseudomonas and Candida species can selectively hydrolyze L-amino acid esters, allowing for the separation of the two enantiomers. nih.gov This technique is applicable to the resolution of racemic precursors of this compound.
Table 2: Enzymes Used in Kinetic Resolution of Amino Acid Derivatives
| Enzyme | Reaction Type | Selectivity | Application |
|---|---|---|---|
| Pseudomonas Lipase | Hydrolysis of ester | High for L-enantiomer | Resolution of racemic amino acids nih.gov |
| Candida antarctica Lipase B | Esterification/Hydrolysis | High for R- or S-enantiomer depending on conditions | Resolution of profens nih.gov |
Diastereoselective Synthesis Techniques
When a molecule contains more than one stereocenter, diastereoselective synthesis is required to control the relative configuration between them. Key methods for synthesizing derivatives of this compound include conjugate additions to unsaturated precursors and cyclopropanation reactions.
The conjugate addition (or Michael addition) of a nitrogen nucleophile to a cyclopropyl-substituted α,β-unsaturated amide is a direct route to the this compound core structure. nih.govnih.gov The inherent stereochemistry of the substrate or the use of chiral catalysts can control the diastereoselectivity of the addition. For example, the conjugate addition of lithium amides to chiral α,β-unsaturated amides derived from ephedrine (B3423809) proceeds with high diastereoselectivity. researchgate.net
Another powerful technique is the diastereoselective cyclopropanation of dehydroamino acid derivatives. This method involves the reaction of a dehydroamino acid with a diazo compound, which can be generated in situ. The reaction can be directed to favor either the E or Z diastereomer of the resulting cyclopropane (B1198618) amino acid by choosing between thermal conditions or a metal catalyst, such as an iron porphyrin complex. nih.gov This approach was successfully applied to the synthesis of the natural product (±)-coronamic acid. nih.gov
Table 3: Methods for Diastereoselective Synthesis
| Method | Substrate | Reagents/Catalyst | Diastereomeric Ratio (d.r.) / Selectivity |
|---|---|---|---|
| Conjugate Addition | Chiral α,β-unsaturated amides | Lithium amides | High d.r. reported researchgate.net |
| Three-Component Reaction | Diazo compounds, boranes, acyl imines | Catalyst-free | High anti-diastereoselectivity nih.gov |
| Cyclopropanation | Dehydroamino acids | Tosylhydrazone salts (thermal) | Good E selectivity nih.gov |
Determination of Absolute and Relative Stereochemistry in Synthesized Compounds
The definitive assignment of absolute and relative stereochemistry is a critical step in the asymmetric synthesis of this compound derivatives. Researchers employ a variety of analytical techniques to unambiguously determine the three-dimensional arrangement of atoms in these chiral molecules. The choice of method often depends on the physical state of the compound (crystalline or amorphous), the availability of stereoisomeric standards, and the complexity of the molecule.
The primary methods utilized for stereochemical elucidation include X-ray crystallography, chiral High-Performance Liquid Chromatography (HPLC), and derivatization techniques followed by chromatographic or spectroscopic analysis.
X-ray Crystallography
For compounds that can be rendered in a crystalline form, single-crystal X-ray crystallography stands as the gold standard for determining both relative and absolute stereochemistry. nih.govnih.gov This powerful technique provides a precise three-dimensional map of the electron density within the crystal, allowing for the unambiguous assignment of the spatial orientation of all atoms, including the chiral centers. nih.gov The absolute configuration can often be determined through the analysis of anomalous dispersion effects, commonly by including a heavy atom in the crystal structure or using specific X-ray wavelengths. researchgate.net In the context of this compound derivatives, obtaining a suitable crystal of the final product or a key intermediate is a primary goal for unequivocal stereochemical proof. nih.govacs.org
Table 1: Representative X-ray Crystallography Data Interpretation
| Parameter | Description | Significance for Stereochemistry |
|---|---|---|
| Space Group | Describes the symmetry elements of the unit cell. Chiral, enantiopure compounds crystallize in one of the 65 Sohncke space groups. | Confirms the sample is enantiomerically pure and not a racemic mixture. |
| Flack Parameter | A value calculated during structure refinement that is used to determine the absolute structure of a chiral crystal. | A value near 0 indicates the correct absolute stereochemistry has been assigned; a value near 1 suggests the inverted structure is correct. researchgate.net |
| ORTEP Diagram | A thermal ellipsoid plot that provides a visual representation of the molecule's 3D structure and the assigned stereocenters. | Provides direct visual confirmation of the relative and absolute configuration. nih.gov |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential and widely used technique for determining the enantiomeric purity (enantiomeric excess, or ee) of a synthesized compound. sigmaaldrich.comscas.co.jp This method relies on the use of a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. nih.govsigmaaldrich.com By comparing the retention time of the synthesized product with that of a known stereoisomeric standard, the absolute configuration can be assigned. However, even without a standard, chiral HPLC is crucial for quantifying the success of an asymmetric reaction by separating and measuring the ratio of the enantiomers produced. google.com
Various types of CSPs are employed for the separation of amino acid and amide enantiomers, including those based on polysaccharides, macrocyclic glycopeptides (like teicoplanin), and Pirkle-type phases. sigmaaldrich.comscas.co.jpnih.gov The choice of CSP and mobile phase is critical for achieving optimal separation. sigmaaldrich.com
Table 2: Example of Chiral HPLC for Enantiomeric Excess (ee) Determination
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| N-Boc-3-amino-3-cyclopropylpropanamide | CHIROBIOTIC T | Methanol/Water (80:20) | 12.5 min | 15.2 min | >99% (S) |
Derivatization Methods for Stereochemical Analysis
When direct analysis by HPLC or X-ray crystallography is challenging, chemical derivatization can be employed. This involves reacting the chiral amine or amide with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physical properties and can be readily distinguished and quantified using standard non-chiral chromatography (HPLC, GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
One of the most well-known techniques is the advanced Marfey's method, which uses 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA) or its enantiomer (D-FDAA) as the CDA. mdpi.com After hydrolysis of the parent amide to the corresponding β-amino acid, the amino acid is reacted with the CDA. The resulting diastereomers are then analyzed by LC-MS. The elution order of the diastereomeric derivatives can be used to assign the absolute configuration of the amino acid. mdpi.com This method is particularly valuable for complex molecules and when authentic standards are unavailable. mdpi.com
Mechanistic Organic Chemistry Studies of 3 Amino 3 Cyclopropylpropanamide Reactions
Elucidation of Reaction Pathways and Transition States
Understanding the detailed pathway a reaction follows, including the high-energy transition states, is central to mechanistic chemistry. For 3-Amino-3-cyclopropylpropanamide, this involves examining how its functional groups participate in reactions and the energetic profiles of these transformations.
The primary amino group in this compound is a key site for nucleophilic activity. In reactions where this amine acts as a nucleophile, it can attack an electrophilic center, leading to the formation of a new covalent bond. A common example is the reaction with carbonyl compounds or alkyl halides.
While not directly studying this compound itself, these enzymatic mechanistic studies provide a well-understood framework for how its amino group could behave in similar chemical environments. The reaction would likely proceed through the following general steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks an electrophilic carbon, initiating the bond-forming process.
Formation of a Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate is formed.
Proton Transfer: Proton transfers, often mediated by solvent or other species, occur to neutralize charges.
Leaving Group Departure: The departure of a leaving group from the electrophile completes the substitution.
The presence of the cyclopropyl (B3062369) group can influence the stability of intermediates and transition states through electronic effects, potentially altering reaction rates compared to analogous acyclic amines.
The rates of reactions involving this compound are governed by the principles of chemical kinetics. Studies in this area would focus on determining rate laws, activation energies, and the influence of concentration and temperature on reaction speed.
Intermolecular Reactions: In reactions between this compound and another molecule, the rate is typically dependent on the concentration of both reactants. For example, in a simple bimolecular nucleophilic substitution (SN2) reaction, the rate law would be:
Rate = k[this compound][Electrophile]
The rate constant, k, is temperature-dependent and is related to the activation energy (Ea) by the Arrhenius equation.
Intramolecular Reactions: While less common for this specific molecule without modification, intramolecular reactions could occur if a suitable electrophilic center is introduced into the molecule. The kinetics of such reactions are often more favorable due to the proximity of the reacting groups, a concept known as the "effective molarity."
| Kinetic Parameter | Description | Example Value (from analogous systems) |
| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. | Rate = k[Amine][Electrophile] |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | 12.6 kcal/mol (for the rate-limiting step of transimination) nih.gov |
| Enthalpy of Reaction (ΔH) | The net change in heat content during a reaction. | -12.0 kcal/mol (for the overall transimination reaction) nih.gov |
Catalysis in Reaction Mechanisms
Catalysis plays a pivotal role in many organic reactions by providing an alternative, lower-energy reaction pathway, thereby increasing the reaction rate without being consumed in the process. For reactions involving this compound, both acid and base catalysis, as well as enzymatic catalysis, are relevant.
In biochemical contexts, enzymes that utilize pyridoxal-5'-phosphate (PLP) are prime examples of catalysis involving amino compounds. nih.gov These enzymes catalyze a wide array of reactions essential for amino acid metabolism. nih.gov The PLP cofactor, covalently bound to a lysine (B10760008) residue in the enzyme's active site, acts as an "electron sink" to stabilize anionic intermediates that form during the reaction. nih.gov When an amino substrate like this compound enters the active site, it displaces the lysine to form a new Schiff base with PLP. nih.gov This is the first step in many PLP-catalyzed transformations, including transamination, decarboxylation, and racemization. nih.gov The enzyme's active site precisely orients the substrate and the cofactor, facilitating the specific chemical transformation. nih.gov
In standard laboratory organic synthesis, reactions of the amino group can be catalyzed by acids or bases. For example, the reaction of the amine with a carbonyl compound to form an imine is often catalyzed by an acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.
Investigation of Byproduct Formation and Reaction Selectivity
In any chemical synthesis, the formation of undesired byproducts can reduce the yield of the desired product and complicate purification. Understanding the origins of these byproducts is a key aspect of mechanistic studies. Reaction selectivity—chemoselectivity, regioselectivity, and stereoselectivity—is also of paramount importance.
For this compound, potential side reactions could involve the cyclopropyl group. Under certain conditions, particularly with strong acids or electrophiles, the strained cyclopropyl ring can undergo ring-opening reactions. This would lead to a mixture of products, diminishing the yield of the desired compound where the cyclopropyl moiety is retained.
Design and Synthesis of Structurally Modified 3 Amino 3 Cyclopropylpropanamide Derivatives
Modifications at the Amide Moiety
The amide group of 3-amino-3-cyclopropylpropanamide is a prime target for chemical modification to influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications can also introduce new interaction points with biological targets.
A common strategy involves the N-substitution of the propanamide. For instance, various N-substituted propanamide derivatives have been synthesized to explore their therapeutic potential. One approach involves the reaction of an activated carboxylic acid precursor of 3-amino-3-cyclopropylpropanoic acid with a diverse range of primary and secondary amines to generate a library of N-alkyl and N-aryl amides.
Another approach is the synthesis of more complex amide derivatives, such as N-phenyl-1H-indazole-1-carboxamides. In a general sense, this can be achieved by reacting a 3-amino-1H-indazole derivative with a phenyl isocyanate, which could be adapted for this compound by first converting the amino group of the cyclopropyl (B3062369) amino acid to an indazole or a similar reactive intermediate. nih.gov The synthesis of 3-(N,N-disubstituted amino)propionamide derivatives has also been reported, which can be achieved through the addition of a substituted primary amine to acrylic acid, followed by acylation and substitution reactions. google.com
| Modification Strategy | General Reactants | Resulting Derivative |
| N-Alkylation/Arylation | Activated 3-amino-3-cyclopropylpropanoic acid, Primary/Secondary Amines | N-Alkyl/Aryl-3-amino-3-cyclopropylpropanamide |
| Indazole Carboxamide Formation | 3-Amino-3-cyclopropyl-1H-indazole-1-carboxamide precursor, Phenyl isocyanates | N-Phenyl-3-(3-cyclopropyl-1H-indazol-1-yl)propanamide |
| N,N-Disubstitution | Acrylic acid, Substituted primary amine | 3-(N,N-disubstituted amino)-3-cyclopropylpropanamide |
Functionalization of the Cyclopropyl Ring
Introducing substituents onto the cyclopropyl ring of this compound can significantly impact the molecule's conformation, steric profile, and metabolic stability.
One of the primary methods for synthesizing functionalized cyclopropyl amino acids is through the cyclopropanation of alkenes. Catalytic asymmetric cyclopropanation using iodonium (B1229267) ylides derived from methyl nitroacetate (B1208598) is a powerful technique to produce substituted 1-nitro-cyclopropyl carboxylates with high enantioselectivity. acs.org These nitrocyclopropyl esters are versatile intermediates that can be converted to the corresponding amino esters.
Another approach involves the regioselective side-chain functionalization of appropriately protected amino acid derivatives, followed by cyclization. enamine.net For instance, a suitably protected glutamic acid derivative can undergo a series of reactions to introduce functionality that can then be used to form the cyclopropane (B1198618) ring. The Kulinkovich cyclopropanation of esters and amides is another valuable method for creating substituted cyclopropylglycines. researchgate.net
Furthermore, direct functionalization of a pre-existing cyclopropyl ring can be challenging but is an area of active research. For example, to improve metabolic stability, a methyl group can be introduced onto the cyclopropyl ring to block potential sites of oxidative metabolism. hyphadiscovery.com
| Functionalization Method | Key Intermediates/Reagents | Example of Substituent Introduced |
| Asymmetric Cyclopropanation | Alkenes, Phenyliodonium ylide of methyl nitroacetate, Copper(I) catalyst | Various alkyl and aryl groups |
| Side-chain Functionalization & Cyclization | Protected amino acid derivatives (e.g., from glutamic acid), Cyclization agents (e.g., NaH) | Alkyl, functionalized alkyl groups |
| Kulinkovich Cyclopropanation | Esters or amides, Grignard reagents, Titanium(IV) isopropoxide | Hydroxymethyl and other functional groups |
| Metabolic Blocking | --- | Methyl group |
Alterations at the Alpha-Amino Carbon
Modifications at the alpha-carbon of the propanamide backbone can influence the molecule's acidity, reactivity, and interaction with protein binding pockets.
A significant advancement in this area is the palladium-catalyzed β-C(sp³)–H arylation of α-amino acids. While this method targets the β-carbon of α-amino acids, the principles can be applied to the α-carbon of β-amino acids like this compound. This reaction typically requires a directing group, such as a picolinamide (B142947) or a quinoline-based auxiliary, to facilitate the C-H activation. nih.govnih.govrsc.orgresearchgate.net By selecting the appropriate ligand, it is possible to achieve mono- or diarylation of the carbon adjacent to the carboxylic acid. nih.gov
Studies on N-, α-, and β-substituted 3-aminopropionic acids have shown that substitution at the α-position can be achieved through various synthetic routes, often starting from appropriately substituted precursors. nih.gov These modifications can be used to probe the steric and electronic requirements of a biological target.
| Modification Type | Methodology | Potential Resulting Structure |
| α-Arylation | Palladium-catalyzed C(sp³)–H activation with a directing group | 3-Amino-3-cyclopropyl-2-arylpropanamide |
| α-Alkylation | Enolate chemistry on a protected 3-amino-3-cyclopropylpropanoic acid derivative | 3-Amino-3-cyclopropyl-2-alkylpropanamide |
Scaffold Exploration and Isosteric Replacements
Scaffold hopping and isosteric replacements are powerful strategies in drug design to identify novel chemical entities with improved properties. The rigid nature of the cyclopropyl group makes it an excellent candidate for such explorations.
The cyclopropyl group is often used as a bioisostere for other small chemical groups. For example, it can mimic the conformational constraints of a double bond or a small alkyl group like an isopropyl group. nih.gov In some contexts, a cyclopropyl group can be used as an isostere for a phenyl ring or other cyclic systems. acs.org For instance, cyclopropane isosteres of the antiepilepsy drug vigabatrin (B1682217) have been synthesized, where the cyclopropyl group replaces a vinyl group. nih.gov
Scaffold hopping from a known active molecule containing a this compound core could involve replacing the cyclopropyl ring with other small, rigid rings like cyclobutane, oxetane, or azetidine. nih.gov This strategy aims to maintain the key pharmacophoric features while altering other properties such as solubility and metabolic stability. The concept of scaffold hopping can also be more abstract, where the entire this compound scaffold is replaced by a different chemical framework that maintains the same three-dimensional arrangement of key functional groups. nih.govpsu.edu For example, a furanopyrimidine core has been identified as a scaffold hop from a thienopyrimidine. nih.gov
| Scaffold/Isostere | Rationale/Application | Example of Replacement |
| Cyclopropyl for Vinyl | Mimicking conformational restriction and electronic properties | Replacement of the vinyl group in vigabatrin with a cyclopropyl group. nih.gov |
| Cyclopropyl for Isopropyl/tert-Butyl | Increasing metabolic stability while maintaining steric bulk | Used in various medicinal chemistry programs. enamine.netnih.gov |
| Cyclopropyl for Pyridine (B92270) Moiety | Mimicking the topology of substituents on a pyridine ring | Design of bradykinin (B550075) B1 receptor antagonists. acs.org |
| Cyclobutane/Oxetane/Azetidine | Altering physicochemical properties while retaining a rigid core | General strategy in medicinal chemistry. nih.gov |
Advanced Spectroscopic and Structural Elucidation in 3 Amino 3 Cyclopropylpropanamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Amino-3-cyclopropylpropanamide, both ¹H and ¹³C NMR would be crucial for confirming its structural integrity.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The protons of the cyclopropyl (B3062369) ring are expected to appear in the upfield region, typically between 0.2 and 1.1 ppm, due to the ring's shielding effects. caltech.eduresearchgate.netdtic.mil The methine proton on the carbon bearing the amino group (the chiral center) would likely appear as a multiplet, influenced by the neighboring protons on the cyclopropyl ring and the adjacent methylene (B1212753) group. Its chemical shift would be downfield compared to a simple alkane due to the deshielding effect of the adjacent nitrogen atom, likely in the range of 2.5-3.5 ppm. libretexts.orgnih.gov The methylene protons adjacent to the carbonyl group are expected to resonate as a multiplet in the range of 2.0-2.6 ppm. docbrown.infoyoutube.com The protons of the primary amide (-CONH₂) and the primary amine (-NH₂) would appear as broad singlets, with their chemical shifts being variable and dependent on the solvent and concentration. docbrown.info
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. docbrown.infomdpi.com The carbon atom at the chiral center, bonded to the nitrogen atom, would also be significantly deshielded, with an expected chemical shift in the range of 50-60 ppm. researchgate.netnih.gov The methylene carbon adjacent to the carbonyl group would likely appear around 30-40 ppm. docbrown.info The carbons of the cyclopropyl ring are characteristically found in the upfield region of the spectrum, generally between 0 and 20 ppm. researchgate.net
A predicted summary of the NMR data is presented in the tables below.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Cyclopropyl CH₂ | 0.2 - 0.8 | Multiplet |
| Cyclopropyl CH | 0.8 - 1.2 | Multiplet |
| -CH₂-CO- | 2.0 - 2.6 | Multiplet |
| -CH(NH₂)- | 2.5 - 3.5 | Multiplet |
| -NH₂ (amine) | Variable | Broad Singlet |
| -CONH₂ (amide) | Variable | Broad Singlet |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (amide) | 170 - 180 |
| -C(NH₂)- | 50 - 60 |
| -CH₂-CO- | 30 - 40 |
| Cyclopropyl CH | 10 - 20 |
| Cyclopropyl CH₂ | 0 - 10 |
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Studies
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) would be employed to generate the protonated molecule [M+H]⁺.
The molecular formula of this compound is C₆H₁₂N₂O, giving it a monoisotopic mass of approximately 128.09 Da. The presence of two nitrogen atoms dictates that the molecular ion will have an even mass-to-charge ratio, a principle known as the nitrogen rule. jove.com
Common fragmentation pathways for primary amines and amides involve α-cleavage. jove.comjove.comlibretexts.org In the case of this compound, a likely fragmentation would be the cleavage of the bond between the chiral carbon and the cyclopropyl ring, leading to a resonance-stabilized iminium ion. Another significant fragmentation pathway for amides is the cleavage of the N-CO bond. unl.ptnih.govrsc.org
The table below shows predicted m/z values for various adducts of this compound.
Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 129.10224 |
| [M+Na]⁺ | 151.08418 |
| [M+K]⁺ | 167.05812 |
| [M+NH₄]⁺ | 146.12878 |
| [M-H]⁻ | 127.08768 |
X-Ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. uq.edu.auresearchgate.net For a chiral molecule like this compound, single-crystal X-ray diffraction would be the gold standard for unambiguously determining its absolute configuration. nih.govresearchgate.net
This technique would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which govern the solid-state architecture. The successful crystallization and subsequent X-ray analysis would provide an atomic-resolution model of the compound, confirming the connectivity of the atoms and the stereochemistry at the chiral center.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Given that this compound is a chiral compound, assessing its enantiomeric purity is of paramount importance. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for this purpose. nih.gov
These methods measure the differential absorption or rotation of plane-polarized light by a chiral molecule. chromatographytoday.com Enantiomers will exhibit mirror-image CD spectra. By comparing the CD spectrum of a synthesized sample to that of a pure enantiomer, or by using a calibration curve, the enantiomeric excess (ee) can be accurately determined. hindsinstruments.com This is particularly useful in the context of asymmetric synthesis, where the goal is to produce one enantiomer selectively. The CD spectrum provides a sensitive and often rapid method for quantifying the success of such a synthesis. nih.govhindsinstruments.com
Theoretical and Computational Chemistry Approaches for 3 Amino 3 Cyclopropylpropanamide Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to elucidate the electronic structure, molecular properties, and reactivity of molecules. These methods are based on solving the Schrödinger equation, providing a detailed picture of electron distribution and energy.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. researchgate.netnih.gov It is well-suited for studying the properties of organic molecules like 3-Amino-3-cyclopropylpropanamide. DFT calculations can predict a range of molecular properties that are crucial for understanding its chemical nature. nih.gov
Key applications of DFT for this compound would include:
Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.
Electronic Properties: Calculating the distribution of electron density, which reveals regions of the molecule that are electron-rich or electron-poor. This is fundamental to understanding its reactivity.
Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra) which can be compared with experimental data to confirm the structure. nih.gov
Reactivity Descriptors: Quantum chemical parameters such as electronegativity, hardness, softness, and electrophilicity can be calculated to describe the molecule's chemical behavior. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they indicate the molecule's ability to donate or accept electrons, respectively. researchgate.net
Below is a hypothetical table of DFT-calculated properties for this compound.
| Property | Hypothetical Value | Significance |
| Total Energy | -478.9 Hartree | Represents the overall stability of the molecule at its optimized geometry. |
| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons; related to the molecule's electron-donating ability. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy unoccupied orbitals; related to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 9.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | C(carbonyl): +0.5e | Provides insight into the partial charges on each atom, highlighting electrophilic and nucleophilic sites. |
This table is for illustrative purposes and the values are not based on actual calculations for this compound.
Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties.
For a relatively small molecule like this compound, high-accuracy ab initio calculations could be employed to:
Benchmark the results obtained from more computationally efficient methods like DFT.
Investigate reaction mechanisms and transition states with a high degree of confidence.
Calculate very precise electronic and structural properties.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of its dynamic behavior. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. researchgate.net
For this compound, MD simulations would be invaluable for:
Conformational Analysis: The molecule possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore the different accessible conformations and determine their relative populations. researchgate.netnih.gov This is crucial as the biological activity of a molecule is often dependent on it adopting a specific conformation.
Solvation Effects: By simulating the molecule in a solvent (e.g., water), one can study how the solvent influences its conformation and dynamics.
Intermolecular Interactions: MD simulations are particularly powerful for studying the interaction of a small molecule with a biological macromolecule, such as a protein. nih.gov By placing this compound in the active site of a target protein, MD can reveal the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex and can predict the stability of these interactions over time. nih.gov
The following table outlines a hypothetical MD simulation setup for studying this compound.
| Parameter | Example Value/Setting | Purpose |
| System | One molecule of this compound in a box of water molecules. | To simulate the behavior of the molecule in an aqueous environment, mimicking physiological conditions. |
| Force Field | AMBER, CHARMM, or GROMOS | A set of parameters that defines the potential energy of the system. |
| Simulation Time | 100 nanoseconds | The duration of the simulation, which should be long enough to observe relevant molecular motions. |
| Temperature | 300 K | The temperature at which the simulation is run, typically close to physiological temperature. |
| Pressure | 1 atm | The pressure at which the simulation is run, typically constant. |
| Analysis | RMSD, RMSF, hydrogen bond analysis, conformational clustering | Metrics used to analyze the trajectory and extract meaningful information about the molecule's dynamics. |
This table is for illustrative purposes.
Pharmacophore Modeling and 3D-QSAR Studies
Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are computational techniques used in drug discovery to identify the essential structural features of a molecule that are responsible for its biological activity. nih.govnih.govnih.gov
Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. creative-biolabs.commdpi.com This method involves analyzing a set of active molecules to identify the common chemical features that are essential for their activity. nih.govrsc.org
For a series of compounds related to this compound with known biological activities, a ligand-based pharmacophore model could be generated. The process would involve:
Conformational analysis of each active molecule.
Superimposition of the molecules to find a common spatial arrangement of chemical features.
Identification of key pharmacophoric features , such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and charged centers. nih.gov
The resulting pharmacophore model represents a 3D hypothesis of the necessary features for biological activity and can be used to screen large compound libraries for new potential hits. nih.gov
A hypothetical pharmacophore model for a series of analogs of this compound might include features like:
A hydrogen bond donor corresponding to the primary amine.
A hydrogen bond acceptor corresponding to the carbonyl oxygen of the amide.
A hydrophobic feature representing the cyclopropyl (B3062369) ring.
When the 3D structure of the target protein is available, a structure-based pharmacophore model can be derived. nih.govfrontiersin.org This approach identifies the key interaction points between the ligand and the protein's binding site. nih.gov
If this compound were co-crystallized with its target protein, a structure-based pharmacophore could be generated by analyzing the interactions observed in the crystal structure. The key features of the pharmacophore would correspond to the specific amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. This type of model is generally more accurate and provides a more detailed understanding of the molecular recognition process. nih.gov
Application in Virtual Screening for Novel Scaffolds
Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process relies on the availability of the compound in screening databases and computational models of its interactions.
Currently, there are no published studies detailing the use of this compound as a query molecule or a scaffold in virtual screening campaigns aimed at discovering novel chemical structures. For such a study to be conducted, this compound would need to be included in commercially or publicly available screening libraries. While it is listed as a research chemical, its prevalence in large-scale screening decks is not documented. A hypothetical virtual screening workflow involving this compound would first require its three-dimensional conformation to be determined and then used to search for similar molecules based on shape, electrostatic properties, or pharmacophore features. The results would yield a set of diverse compounds that share key structural characteristics with the parent molecule, which could then be prioritized for further computational and experimental testing.
Machine Learning Applications in Chemical Space Exploration and Property Prediction
Machine learning models are increasingly used to predict the physicochemical and biological properties of molecules, accelerating the drug discovery process. These models are trained on large datasets of known molecules and their properties to learn structure-activity relationships (SAR) or structure-property relationships (SPR).
As with virtual screening, there is no specific research available that has utilized this compound in the development or application of machine learning models. To apply machine learning for the exploration of its chemical space, one would typically generate a virtual library of derivatives by modifying the core structure of this compound. A trained machine learning model could then predict various properties for these virtual compounds, such as solubility, toxicity, or binding affinity to a specific target. This would allow for the rapid in silico assessment of a vast number of related molecules, prioritizing the most promising candidates for synthesis and experimental validation.
Below is a hypothetical data table illustrating the kind of data that would be necessary to train a machine learning model for property prediction of derivatives of this compound.
| Compound ID | Structure (SMILES) | Molecular Weight ( g/mol ) | LogP | Predicted Solubility (mg/mL) | Predicted Target Affinity (IC50, nM) |
| 1 | NC(C1CC1)CC(=O)N | 128.17 | -0.5 | Data Unavailable | Data Unavailable |
| 2 | O=C(N)CC(N)C1CC1 | 128.17 | -0.5 | Data Unavailable | Data Unavailable |
| 3 | C1CC1C(N)CC(=O)NC | 142.20 | 0.0 | Data Unavailable | Data Unavailable |
| 4 | C1CC1C(N)CC(=O)NCC | 156.22 | 0.5 | Data Unavailable | Data Unavailable |
Without experimental or high-fidelity computational data for this compound and its analogs, the development of robust and predictive machine learning models is not feasible.
Strategic Applications of 3 Amino 3 Cyclopropylpropanamide in Advanced Organic Synthesis
Role as a Chiral Synthon in Stereoselective Transformations
The presence of a stereocenter at the C3 position makes 3-amino-3-cyclopropylpropanamide a significant chiral synthon for stereoselective synthesis. Chiral chemical synthesis is crucial in the development of new drugs and agrochemicals, with a high demand for enantiomerically pure intermediates. figshare.com The defined three-dimensional arrangement of the amino and cyclopropyl (B3062369) groups allows for the controlled introduction of new chiral centers in a growing molecule.
The synthesis of chiral β-amino acids and their derivatives is an area of intensive research. Asymmetric hydrogenation using chiral catalysts, such as DuPHOS-Rh, and asymmetric epoxidation with catalysts like Jacobsen's catalyst are powerful methods for producing chiral α-amino acids and β-amino alcohols with high enantiomeric excess. figshare.com Similar strategies can be envisioned for the enantioselective synthesis of this compound, which can then transfer its chirality to target molecules. The optical purity of such building blocks is often confirmed by techniques like NMR spectroscopy after derivatization with a chiral agent, such as a Mosher amide or ester. figshare.com
The use of such chiral building blocks is instrumental in constructing molecules with high diastereoselectivity. For instance, a general method for attaching a chiral aromatic β-amino acid to a solid support has been developed, enabling the synthesis of tripeptide analogues. acs.org This highlights the potential of chiral β-amino acids like this compound in solid-phase synthesis to create complex, stereochemically defined peptides and peptidomimetics.
Building Block for Complex Molecular Architectures
Cyclopropane-containing amino acids are of significant interest as building blocks for creating conformationally restricted peptidomimetics. nih.gov The incorporation of these non-natural amino acids into peptide chains can dramatically influence the secondary structure and flexibility of the resulting molecule, as well as enhance its metabolic stability. nih.gov This makes this compound a valuable component in the design of novel therapeutic agents.
Research has shown that derivatives of β-amino acids can act as mimics of larger biomolecules. For example, 3-amino-3-phenylpropionamide derivatives have been synthesized as small molecule mimics of the cyclic octapeptide octreotide, demonstrating high affinity for the μ-opioid receptor. researchgate.net This suggests a similar potential for this compound in creating analogues of biologically active peptides.
The synthesis of complex molecules often relies on the availability of versatile building blocks. An expedient synthesis of cyclopropane (B1198618) β-amino acid derivatives has been reported from readily accessible cyclopropanone (B1606653) surrogates, which can then be used to produce peptidomimetics and spirocyclic analogues. nih.gov This approach underscores the utility of cyclopropane-containing β-amino acids in generating a diverse range of complex molecular architectures.
| Precursor/Building Block | Synthesized Molecular Architecture | Key Features |
| Chiral aromatic β-amino acid | Tripeptide analogues | Solid-phase synthesis, traceless silyl (B83357) linkage |
| 3-Amino-3-phenylpropionamide derivatives | Mimics of octreotide | High affinity for μ-opioid receptor |
| Cyclopropanone surrogates | Peptidomimetics and spirocyclic analogues | Telescopic aza-Michael reaction, diastereocontrol |
Precursor for Nitrogen-Containing Heterocyclic Systems
While direct examples of this compound being used as a precursor for nitrogen-containing heterocycles are not extensively documented, the inherent reactivity of its functional groups suggests its potential in this area. Nitrogen heterocycles are prevalent in a vast number of FDA-approved drugs and are crucial scaffolds in medicinal chemistry. mdpi.comyale.edu
The amino group in this compound can participate in various cyclization reactions. For instance, multicomponent reactions are a powerful tool for the synthesis of novel heterocyclic systems like tetrahydropyrimidines and pyridopyrimidines. mdpi.com It is conceivable that this compound could be employed in such reactions to generate novel heterocyclic structures incorporating the cyclopropyl moiety.
Furthermore, transition metal-catalyzed reactions have been developed for the synthesis of polycyclic nitrogen heterocycles through cascade reactions involving aminopalladation and carbopalladation. nih.gov The amino group of this compound could potentially engage in similar transformations. The synthesis of various nitrogen heterocycles often involves the cyclization of amino acid derivatives, indicating a plausible pathway for the conversion of this compound into cyclic structures. researchgate.net
| Reaction Type | Potential Heterocyclic Product | Key Aspects |
| Multicomponent Reactions | Tetrahydropyrimidines, Pyridopyrimidines | Greener approach, access to pharmaceutically active molecules |
| Cascade Reactions | Polycyclic Nitrogen Heterocycles | Transition metal catalysis, sequential bond formation |
| Intramolecular Cyclization | Lactams, Cyclic Peptides | Formation of cyclic amides from amino acid precursors |
Applications in Covalent Modification Studies
Covalent modification of proteins is a key mechanism for altering their function and is a growing area of interest in chemical biology and drug discovery. sigmaaldrich.comliverpool.ac.uk These modifications often involve the reaction of an electrophilic compound with a nucleophilic residue, such as cysteine, on a protein. sigmaaldrich.comliverpool.ac.uk
While there is no direct literature describing the use of this compound in covalent modification studies, the chemical nature of the cyclopropylamine (B47189) moiety suggests a potential for such applications. Cyclopropylamine derivatives can undergo ring-opening reactions under certain conditions, which could lead to the formation of a covalent bond with a biological macromolecule. This reactivity is the basis for the mechanism of some enzyme inhibitors.
The study of covalent protein modifications often employs proteomic techniques to identify the protein targets of small molecules. sigmaaldrich.comliverpool.ac.uk Should this compound or its derivatives be developed as covalent modifiers, similar methodologies would be crucial in elucidating their mechanism of action. The development of molecules that can covalently modify specific proteins is a promising therapeutic strategy. researchgate.net
Concluding Remarks and Future Research Perspectives
Current Challenges and Opportunities in Aminopropanamide Chemistry
One of the primary challenges lies in the stereoselective synthesis of substituted cyclopropane-containing β-amino acids. nih.gov Achieving high levels of diastereo- and enantioselectivity is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. For peptides incorporating such amino acids, the precise orientation of side chains, which is dictated by the stereoisomer used, is imperative for optimal interaction with biological targets. nih.gov
Despite these synthetic hurdles, the opportunities presented by cyclopropyl-containing aminopropanamides are substantial. The rigid cyclopropane (B1198618) ring can act as a conformational constraint in peptidomimetics, which can lead to improved metabolic stability and enhanced binding affinity to biological targets. nih.gov These properties make compounds like 3-Amino-3-cyclopropylpropanamide attractive scaffolds for the development of new therapeutic agents. For instance, derivatives of β-cyclopropyl-modified β-alanines have shown promise as potent inhibitors of enzymes like the HCV NS3 protease and in the development of anticancer analogues. nih.gov The unique electronic and steric properties of the cyclopropyl (B3062369) group can also be leveraged to fine-tune the physicochemical properties of molecules, potentially overcoming common issues in drug discovery such as poor metabolic stability or off-target effects.
Emerging Methodologies in Synthesis and Characterization
To address the synthetic challenges, researchers are actively developing novel and more efficient methods for the preparation of cyclopropyl-containing β-amino acids and their amides.
Emerging Synthetic Methodologies:
Cyclopropanone (B1606653) Surrogates: A promising and expedient approach involves the use of readily accessible cyclopropanone surrogates. For example, the addition of stabilized phosphorus ylides to 1-sulfonylcyclopropanols can generate highly electrophilic alkylidenecyclopropanes. These intermediates can then undergo aza-Michael reactions under mild conditions to produce β-amino acid derivatives with complete diastereocontrol. nih.gov This method is amenable to the rapid synthesis of highly enantioenriched products. nih.gov
Multicomponent Reactions: Three-component coupling reactions are emerging as a powerful tool for the rapid construction of complex molecules from simple starting materials. The coupling of alkenylzirconocenes with N-diphenylphosphinoyl imines provides a direct route to functionalized C-cyclopropylalkylamides, which can be readily converted to α,β-cyclopropyl-γ-amino acids. nih.gov This strategy offers a streamlined approach to novel amino acid scaffolds. nih.gov
Cascade Reactions: Multistep cascade reactions initiated by the reaction of 1,2-dioxines with glycine-derived phosphonate (B1237965) nucleophiles have been shown to produce β-cyclopropyl amino acid derivatives in good yield and with excellent control over the stereochemistry of the cyclopropane ring. nih.gov Subsequent oxidation and deprotection steps can yield a variety of β-cyclopropyl amino acids. nih.gov
Classical Method Adaptations: Traditional methods are also being refined and adapted. The Curtius rearrangement remains a widely used method for the synthesis of cyclopropylamines. acs.org Additionally, classical cyclopropanation techniques, such as the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds, are being adapted to incorporate a nitrogen function with significant progress in achieving enantioselectivity. acs.org
Advances in Characterization:
The unambiguous characterization of novel compounds like this compound and its derivatives is critical. A combination of modern spectroscopic and analytical techniques is employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure, including the connectivity of atoms and the stereochemical relationships between different parts of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming its absolute stereochemistry.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule, such as the amide and amine groups.
Outlook for Novel Chemical Discoveries and Methodological Advancements
The future of research on this compound and related compounds is bright, with several exciting avenues for exploration.
The development of even more efficient, stereoselective, and scalable synthetic methods will remain a key focus. This includes the discovery of new catalysts and reagents that can facilitate the direct and asymmetric synthesis of these valuable building blocks. illinois.edu The exploration of biocatalysis and chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, holds significant promise for accessing these complex structures with high purity.
From a medicinal chemistry perspective, there is a vast opportunity to create libraries of this compound derivatives by modifying the amide functionality and exploring substitutions on the cyclopropyl ring. These libraries can then be screened for a wide range of biological activities. Given the known propensity of cyclopropyl-containing compounds to interact with biological targets, it is plausible that novel ligands for receptors and enzyme inhibitors could be discovered. nih.gov For example, derivatives of 3-amino-3-phenylpropionamide have been successfully developed as potent mu opioid receptor ligands. nih.gov
Furthermore, the incorporation of this compound into peptides is an area ripe for investigation. As a conformationally constrained β-amino acid, it can be used to design peptides with specific secondary structures, leading to enhanced stability and biological activity. acs.org This could be particularly relevant in the development of new peptide-based therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
